N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-2-3-10-27-23(29)22-21(16-6-4-5-7-17(16)32-22)26-24(27)33-13-20(28)25-12-15-8-9-18-19(11-15)31-14-30-18/h4-9,11H,2-3,10,12-14H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNZCIFUSUTAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has drawn attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including enzyme inhibition and immunomodulatory effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 431.5 g/mol. It features a complex structure that integrates a benzodioxole moiety linked to a thieno[3,2-d]pyrimidine derivative via a sulfanyl group. This structural arrangement suggests diverse biological activities due to the interactions between its various functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1252843-42-7 |
Synthesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions that create the desired functional groups while preserving the integrity of the core structure. The synthetic pathway generally includes:
- Formation of the Benzodioxole Moiety : Utilizing appropriate starting materials to construct the benzodioxole framework.
- Synthesis of Thieno[3,2-d]pyrimidine : Employing methods such as cyclization reactions to form the thienopyrimidine component.
- Linkage via Sulfanyl Group : Connecting the two moieties through a sulfanyl linkage to yield the final product.
Enzyme Inhibition
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and cancer progression. The inhibition of IDO1 can lead to enhanced immune responses against tumors.
Immunomodulatory Effects
The compound has shown potential immunomodulatory effects in preclinical studies. By inhibiting IDO1 activity, it may enhance T-cell responses and reduce tumor-induced immune suppression. This property is particularly relevant in cancer therapy where immune evasion by tumors is a significant challenge.
Cytotoxicity Studies
In vitro studies have demonstrated that related benzofuran derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-acetamide | HeLa (cervical cancer) | 15 |
| Thienopyrimidine derivative | MCF7 (breast cancer) | 20 |
These findings suggest that structural modifications can influence cytotoxic activity and selectivity towards specific cancer types.
Case Studies
Case Study 1: IDO1 Inhibition and Cancer Immunotherapy
A study evaluated the potential of N-(1,3-benzodioxol-5-ylmethyl)-2-[...]-acetamide in combination with checkpoint inhibitors in mouse models of melanoma. The results indicated a significant reduction in tumor size and increased survival rates compared to controls receiving checkpoint inhibitors alone.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers tested various derivatives of thieno[3,2-d]pyrimidine against multiple cancer cell lines. The results showed that modifications to the sulfanyl group enhanced cytotoxicity and selectivity for certain tumor types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
